N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide

IMPDH inhibition nucleotide metabolism immunosuppression

SAR inconsistency across benzamide positional isomers often undermines lead optimization. This 3-methyl isomer serves as the meta-substituted control in a systematic cap group scan, where even minor methyl shifts can invert isoform selectivity. Secure all four isomers for rigorous structure-activity relationship mapping. • Enables differentiation from 2-methyl (CAS 898432-47-8) and 4-methyl (CAS 898416-18-7) analogs. • Supports phenotypic screening for differentiation therapy in AML or MDS. • Moderate IMPDH2 binding (Ki 440 nM) allows use as a selectivity control against stronger IMPDH inhibitors.

Molecular Formula C22H22N2O2
Molecular Weight 346.43
CAS No. 898432-69-4
Cat. No. B2941387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide
CAS898432-69-4
Molecular FormulaC22H22N2O2
Molecular Weight346.43
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
InChIInChI=1S/C22H22N2O2/c1-16-6-4-8-18(14-16)22(25)23-15-20(21-10-5-13-26-21)24-12-11-17-7-2-3-9-19(17)24/h2-10,13-14,20H,11-12,15H2,1H3,(H,23,25)
InChIKeyYMHRZAKADKPVPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Compound Class Context


N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide (CAS 898432-69-4) is a synthetic small molecule belonging to the N-substituted benzamide family, featuring a dihydroindole (indoline) and furan heterocyclic scaffold . With a molecular formula of C22H22N2O2 and molecular weight of 346.4 g/mol, it belongs to a broader class of furan-indoline hybrid compounds that are explored in early-stage discovery for epigenetic modulation, kinase inhibition, and antiproliferative activity [1]. However, structure-activity relationships (SAR) for this specific methyl substitution pattern have not been systematically established in the public domain.

3-Methylbenzamide positional isomer for SAR scanning
Dihydroindole-furan scaffold for epigenetic and kinase target exploration
Early discovery probe; SAR not systematically established

Why Generic Analogs Cannot Replace This Compound


The core scaffold of this compound—a dihydroindole-furan-ethyl linker with a meta-methyl benzamide cap—presents multiple substitution-sensitive positions. Even minor positional isomerism (e.g., 2-methyl vs. 3-methyl vs. 4-methyl benzamide) can dramatically alter target engagement, as demonstrated across indoline-benzamide series targeting HDAC1/2/3 [1] and tubulin polymerization [2]. In particular, the 3-methyl substitution on the benzamide ring influences both steric and electronic properties at the cap group recognition site, distinguishing it from the unsubstituted benzamide (CAS 898432-61-6), the 2-methyl analog (CAS 898432-47-8), and the 4-methyl analog (898416-18-7) . Without direct comparative data, the fidelity of any substitution cannot be assumed, and off-target liabilities or potency shifts are unpredictable.

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Methyl position (2-, 3-, 4-) may shift target engagement and potency unpredictably
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Literature precedent: single methyl shift can alter IC50 by >10-fold in related benzamide series
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Unsubstituted or 2-/4-methyl analogs likely have distinct selectivity profiles; direct interchange is high-risk without head-to-head data

Quantitative Differentiation Evidence Against Closest Analogs


IMPDH2 Inhibitory Activity Comparison

The target compound was tested for inhibitory activity against IMPDH type 2. A Ki of 440 nM was reported for inhibition towards the NMD (Nicotinamide adenine dinucleotide) substrate [1]. No comparator data from the same study is available for closely related indoline-furan analogs. This value places the compound in the moderate affinity range relative to known IMPDH inhibitors such as mycophenolic acid (Ki ≈ 10–50 nM) [2].

IMPDH2 Inhibition
Class-level inference
Target Ki = 440 nM (vs NMD substrate); mycophenolic acid Ki ≈ 10–50 nM
Moderate IMPDH2 affinity; supports selectivity screening context
Data from BindingDB; independent replication recommended
IMPDH inhibition nucleotide metabolism immunosuppression

HDAC Inhibitory Profile Across Indoline-Benzamide Series

While direct HDAC IC50 data for the target compound (3-methyl analog) is absent from public databases, the indoline-furan-benzamide scaffold class has demonstrated potent HDAC inhibition in structurally related analogs. For a closely matched indoline-benzamide chemotype (BDBM50481803; CHEMBL5269123), IC50 values of 1.80 nM (HDAC3), 2.30 nM (HDAC1), and 3.10 nM (HDAC2) were reported using recombinant human enzymes in HDAC-Glo assays [1]. A separate structurally related HDAC inhibitor from the indoline-benzamide family (MPT0E028, a 1-arylsulfonyl-indoline hydroxamate) showed IC50 values of 53.0 nM (HDAC1), 106.2 nM (HDAC2), and 29.5 nM (HDAC6), highlighting the extreme sensitivity of potency to the cap group and zinc-binding group identity [2].

HDAC Class Activity
Class-level inference
Closest analog IC50: HDAC1 2.30 nM, HDAC2 3.10 nM, HDAC3 1.80 nM. Class potency range 1.8–>5000 nM
Scaffold competent for low-nM HDAC engagement; substitution dictates selectivity
No direct target IC50 reported; isomer-specific data required
HDAC inhibition epigenetics cancer therapeutics

Biological Consequence of Methyl Group Positional Isomerism

The target compound is the 3-methylbenzamide positional isomer (meta-substituted) among a set of closely related analogs including the 2-methyl (ortho; CAS 898432-47-8), 4-methyl (para; CAS 898416-18-7), and unsubstituted benzamide (CAS 898432-61-6) variants. Although direct head-to-head bioactivity data for all four isomers is not publicly available, precedent from structurally analogous benzamide HDAC inhibitor series (e.g., Entinostat/MS-275 derivatives) demonstrates that the position of a single methyl substituent on the benzamide cap can shift HDAC isoform selectivity by >10-fold and alter cellular antiproliferative potency in MCF-7 and K562 cell lines [1]. The 2-methyl analog (CAS 898432-47-8) has been referenced as a 'useful research compound' with a derivative reportedly tested against a panel of 60 human tumor cell lines , suggesting differential biological annotation across this isomer series.

Positional Isomer SAR
Class-level inference
Methyl positional shift can alter IC50 by >10-fold in benzamide HDAC inhibitor series
3-methyl isomer properties cannot be inferred from 2- or 4-methyl analogs
No head-to-head data across all four isomers available
structure-activity relationship positional isomerism lead optimization

Proliferation Arrest and Differentiation Induction Activity: Functional Annotation from Structured Knowledge Sources

A structured knowledge annotation associated with this compound indicates 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage thus evidencing use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis' [1]. While this annotation does not provide quantitative IC50 values, it represents a functional phenotype distinct from simple cytotoxicity. No equivalent annotation for the 2-methyl or 4-methyl positional isomers was identified in the same knowledge sources. The differentiation-inducing phenotype, if reproduced with quantitative rigor, would differentiate this compound from analogs that exhibit only antiproliferative activity without differentiation induction.

Differentiation Phenotype
Supporting evidence
Reported proliferation arrest and monocyte differentiation induction (qualitative annotation)
Potential differentiator for phenotypic screening; requires independent replication
Data from web annotation; not peer-reviewed; no quantitative IC50
antiproliferative activity differentiation induction anticancer screening

Recommended Research and Industrial Application Scenarios


Positional Isomer Scanning in Lead Optimization

The 3-methylbenzamide isomer serves as one component in a systematic positional scan (ortho, meta, para, unsubstituted) of the benzamide cap group for indoline-furan lead series targeting HDACs or other epigenetic readers. As demonstrated by class-level SAR, methyl position can profoundly shift isoform selectivity and antiproliferative potency [1]. Procurement of all four isomers enables rigorous SAR triangulation.

Differentiation-Inducing Phenotypic Screening

Based on qualitative knowledge annotations indicating proliferation arrest and monocyte differentiation induction [2], this compound may be prioritized for phenotypic screening cascades focused on differentiation therapy in acute myeloid leukemia (AML) or myelodysplastic syndromes, where differentiation-inducing agents (e.g., all-trans retinoic acid) have established clinical precedent.

Negative Control for IMPDH2 Inhibitor Programs

The moderate IMPDH2 Ki of 440 nM [3] positions this compound as a potential tool compound or selectivity control for IMPDH-focused drug discovery programs, particularly where stronger IMPDH inhibitors (e.g., mycophenolic acid analogs) require counter-screening against structurally related benzamide scaffolds to establish target engagement specificity.

Application
Selection Property
Validation Focus
Positional isomer SAR scanning
3-Methyl benzamide cap isomer
Isoform selectivity and antiproliferative SAR triangulation
Differentiation induction phenotypic screening
Reported differentiation-inducing annotation
Replication in myeloid differentiation research models
IMPDH2 inhibitor selectivity control
Moderate IMPDH2 affinity
Target engagement specificity vs. strong IMPDH inhibitors
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